N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide” is a synthetic organic compound that features a benzo[d]thiazole ring and an indole moiety connected via a thioacetamide linkage. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide” typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioacetamide linkage formation: The final step involves the coupling of the benzo[d]thiazole and indole moieties through a thioacetamide linkage, typically using a thioacylating agent such as thioacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups (if present) or at the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole or indole rings, depending on the substituents present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzo[d]thiazole and indole derivatives.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide” involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole and indole moieties may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The thioacetamide linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the methyl group on the indole ring.
N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanamide: Has an ethanamide instead of an acetamide linkage.
Uniqueness
“N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide” is unique due to the presence of both benzo[d]thiazole and indole moieties, which may confer distinct biological activities. The methyl group on the indole ring can also influence the compound’s properties, such as its solubility, stability, and binding affinity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-21-10-16(12-6-2-4-8-14(12)21)23-11-17(22)20-18-19-13-7-3-5-9-15(13)24-18/h2-10H,11H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAVGSDETZPQRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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